molecular formula C9H17NO3 B1207565 Pivagabine CAS No. 69542-93-4

Pivagabine

Katalognummer: B1207565
CAS-Nummer: 69542-93-4
Molekulargewicht: 187.24 g/mol
InChI-Schlüssel: SRPNQDXRVRCTNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Pivagabine, also known as N-pivaloyl-γ-aminobutyric acid or N-pivaloyl-GABA , is believed to interact with the corticotropin-releasing factor (CRF) . CRF is a peptide hormone and neurotransmitter involved in the stress response.

Mode of Action

It was originally believed to function as a prodrug to GABA . Recent studies suggest that this compound may act via modulation of corticotropin-releasing factor (crf) . This implies that this compound could influence the body’s response to stress, potentially altering mood and anxiety levels.

Pharmacokinetics

It is known that this compound has a biological half-life of approximately 64 hours .

Result of Action

This compound has been used in trials studying the treatment of stress and anxiety . Its action on the CRF and potentially the HPA axis could result in altered stress responses, potentially reducing symptoms of stress and anxiety.

Biochemische Analyse

Biochemical Properties

Pivagabine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to modulate the activity of corticotropin-releasing factor (CRF), which is crucial in the body’s response to stress . Additionally, this compound has been shown to influence the function of GABA receptors, particularly GABA_A receptors, which are involved in inhibitory neurotransmission in the brain . These interactions help in reducing stress-induced changes in GABA_A receptor function and CRF concentrations in the brain .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound modulates the hypothalamic-pituitary-adrenal (HPA) axis, which plays a critical role in the body’s response to stress . By inhibiting the release of corticotropin-releasing factor (CRF), this compound helps in reducing the stress response at the cellular level . This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with GABA_A receptors and corticotropin-releasing factor (CRF). This compound binds to GABA_A receptors, enhancing their inhibitory effects on neurotransmission . This binding interaction helps in reducing neuronal excitability and promoting relaxation . Additionally, this compound inhibits the release of CRF, which is a key regulator of the stress response . By modulating CRF levels, this compound helps in reducing the activation of the HPA axis and mitigating the effects of stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound has a biological half-life of approximately 6.4 hours . Over time, the stability and degradation of this compound can influence its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that this compound can modulate the HPA axis and reduce stress-induced changes in GABA_A receptor function and CRF concentrations . These effects are sustained over time, indicating the potential for long-term benefits in reducing stress and anxiety .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively reduce stress-induced changes in GABA_A receptor function and CRF concentrations . At higher doses, this compound may exhibit toxic or adverse effects . It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. It is metabolized in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites can further interact with GABA_A receptors and CRF, contributing to the overall effects of this compound . The metabolic pathways of this compound also involve the modulation of metabolic flux and metabolite levels, which can influence its pharmacokinetics and pharmacodynamics .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to reach the central nervous system and exert its effects on GABA_A receptors and CRF . This compound may also interact with transporters and binding proteins that facilitate its distribution within cells and tissues . The localization and accumulation of this compound in specific tissues can influence its therapeutic effects and potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the central nervous system, where it interacts with GABA_A receptors and CRF . It may also be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its binding interactions, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of argiotoxin, particularly argiotoxin 636, involves a multi-step process. The synthesis strategy includes the use of major building blocks and involves around ten steps . The process requires precise control of reaction conditions to ensure the correct assembly of the polyamine structure.

Industrial Production Methods: Industrial production of argiotoxin is not widely documented, likely due to its complex structure and the specificity of its natural source. Most research focuses on laboratory-scale synthesis for scientific studies .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Argiotoxin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind entscheidend, um die Struktur zu modifizieren, um ihre biologische Aktivität und potenzielle therapeutische Anwendungen zu untersuchen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Modifikation von Argiotoxin verwendet werden, umfassen Aminosäuren, Polyamine und verschiedene organische Lösungsmittel. Reaktionsbedingungen umfassen häufig kontrollierte Temperaturen und pH-Werte, um die Integrität der Verbindung zu erhalten .

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von Argiotoxin mit modifizierten funktionellen Gruppen. Diese Derivate werden verwendet, um die Struktur-Aktivitäts-Beziehungen zu untersuchen und die Wirksamkeit der Verbindung als Neurotoxin zu verbessern .

Wissenschaftliche Forschungsanwendungen

Stress and Anxiety Disorders

Pivagabine has been studied extensively for its effects on stress and anxiety. A randomized double-blind placebo-controlled trial involving 118 patients with neurasthenia demonstrated that this compound significantly improved symptoms compared to placebo. Patients reported reduced physical and mental fatigue and an enhanced sense of well-being after receiving 1800 mg/day for four weeks .

In another study focusing on neuroendocrine responses, healthy male subjects exposed to psychosocial stressors showed that this compound treatment blunted the release of stress hormones such as adrenocorticotropic hormone (ACTH) and cortisol. This suggests that this compound may help mitigate the physiological effects of stress by inhibiting HPA axis hyperactivity .

Hypothalamic Amenorrhea

This compound's efficacy extends to conditions like hypothalamic amenorrhea, often triggered by stress-induced hormonal imbalances. A study involving women with this condition found that this compound administration resulted in a significant decrease in plasma ACTH and cortisol levels while increasing growth hormone levels. These findings indicate its potential as a therapeutic agent for managing stress-related endocrine disorders .

Study on Neuroendocrine Responses

A notable clinical study assessed the effects of this compound on neuroendocrine responses in healthy subjects undergoing psychological stress tests. The results indicated that this compound significantly reduced the plasma concentrations of norepinephrine, epinephrine, ACTH, and cortisol post-stress exposure compared to placebo groups. This highlights its potential utility in managing acute stress responses .

Treatment of Neurasthenia

In a controlled trial focused on neurasthenia patients, subjects receiving this compound reported marked improvements in their overall health status and reduced fatigue levels. The study's outcomes support the use of this compound as an effective treatment modality for patients experiencing chronic fatigue associated with psychological distress .

Biologische Aktivität

Pivagabine, chemically known as 4-(2,2-dimethyl-1-oxopropylamino) butanoic acid, is a hydrophobic derivative of gamma-aminobutyric acid (GABA) that exhibits notable neuromodulatory effects. Initially introduced in Italy in 1997 for the treatment of depressive and maladaptive syndromes, this compound has garnered attention for its potential in modulating stress responses and anxiety-related behaviors. This article delves into the biological activities of this compound, supported by research findings, case studies, and data tables.

This compound's primary mechanism involves the modulation of the gamma-aminobutyric acid type A (GABAA) receptor and corticotropin-releasing factor (CRF) concentrations in the brain. Research indicates that this compound antagonizes stress-induced alterations in GABAA receptor function and CRF levels, thus exerting an antistress effect without significantly affecting neurosteroid concentrations.

Key Findings

  • Antistress Effects : In a study involving male rats, subchronic treatment with this compound (100-200 mg/kg) inhibited the stress-induced increase in CRF concentrations in both the hypothalamus and cerebral cortex by 52% and 125%, respectively .
  • Behavioral Studies : this compound has shown efficacy in improving performance on stress-related tests by reducing anxiety responses to various experimental conditions .
  • Neuroprotective Properties : The compound has been reported to prevent convulsions induced by pentylenetetrazol and bicuculline in animal models, indicating its potential neuroprotective properties .

Pharmacokinetics and Toxicology

This compound is characterized by its ability to penetrate the blood-brain barrier effectively. It does not undergo significant metabolic transformation, which contributes to its low toxicity profile after both single and repeated administration .

Summary of Pharmacokinetic Data

ParameterValue
Blood-Brain Barrier PenetrationYes
Metabolic TransformationMinimal
Toxicity LevelLow

Clinical Applications

Although this compound was initially approved for use in Italy, it has since been discontinued. However, ongoing research continues to explore its potential applications in treating anxiety disorders and stress-related conditions.

Case Studies

  • Stress-Induced Gastric Ulcer Formation : A study demonstrated that this compound significantly reduced gastric ulcer formation induced by stress in rats, highlighting its protective effects against stress-related physiological changes .
  • Neurasthenia Patients : Clinical evaluations indicated that this compound treatment reduced physical and mental fatigability among neurasthenia patients, enhancing their overall sense of well-being .

Research Findings

Several key studies have contributed to our understanding of this compound's biological activity:

  • CRF Modulation : this compound's ability to modulate CRF levels suggests a potential role in managing anxiety and stress responses.
  • GABAergic Activity : The compound's interaction with GABAA receptors reinforces its classification as an anxiolytic agent.

Selected Research Articles

TitleYearFindings
Antagonism by this compound of stress-induced changes in GABAA receptors1999Demonstrated reduction in CRF levels during stress
Effects of this compound on psychophysical performance1997Improved performance on stress-related tests
Evaluation of efficacy on insomnia associated with mood disorders1997Potential benefits for mood stabilization

Eigenschaften

IUPAC Name

4-(2,2-dimethylpropanoylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)8(13)10-6-4-5-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPNQDXRVRCTNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046162
Record name Pivagabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69542-93-4
Record name Pivagabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69542-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pivagabine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069542934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pivagabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12951
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pivagabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(2,2-dimethylpropionyl)amino]butyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.287
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIVAGABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C53SV0WO4V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pivagabine
Reactant of Route 2
Reactant of Route 2
Pivagabine
Reactant of Route 3
Reactant of Route 3
Pivagabine
Reactant of Route 4
Reactant of Route 4
Pivagabine
Reactant of Route 5
Reactant of Route 5
Pivagabine
Reactant of Route 6
Reactant of Route 6
Pivagabine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.